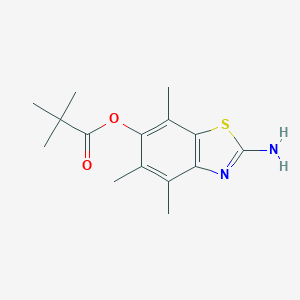
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMTB is a fluorescent probe that is commonly used in biological studies to monitor the activity of enzymes, proteins, and other biomolecules. It is a derivative of benzothiazole and is synthesized through a multi-step process involving the reaction of 2-amino-4,5,7-trimethylbenzothiazole with propanoic acid and thionyl chloride.
Wirkmechanismus
DMTB acts as a fluorescent probe by undergoing a chemical reaction with the target molecule. The reaction results in a change in the fluorescence properties of DMTB, which can be detected using fluorescence spectroscopy. The mechanism of action of DMTB is based on the principle of fluorescence resonance energy transfer (FRET).
Biochemische Und Physiologische Effekte
DMTB has been shown to have a variety of biochemical and physiological effects. It has been used to detect the presence of reactive oxygen species (ROS) in cells, which are known to play a role in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DMTB has also been used to monitor mitochondrial function, which is important for cellular energy production. Additionally, DMTB has been used to measure pH changes in cells, which are important for maintaining cellular homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
DMTB has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe that can be used to monitor the activity of enzymes, proteins, and other biomolecules in real-time. Additionally, DMTB is relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of DMTB. It requires a fluorescence microscope or spectrofluorometer for detection, which can be expensive. Additionally, DMTB has limited solubility in water, which can make it difficult to use in aqueous environments.
Zukünftige Richtungen
There are several future directions for the use of DMTB in scientific research. One area of interest is the development of new fluorescent probes based on DMTB that have improved properties such as increased sensitivity and specificity. Additionally, DMTB could be used in the development of new diagnostic tools for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Finally, DMTB could be used in the development of new therapies for these diseases by targeting specific biomolecules that are involved in disease progression.
In conclusion, DMTB is a fluorescent probe that has gained significant attention in scientific research in recent years. It is widely used in biochemical and physiological studies to monitor the activity of enzymes, proteins, and other biomolecules. DMTB has several advantages for lab experiments, including its high sensitivity and specificity. However, there are some limitations to its use, such as its limited solubility in water. There are several future directions for the use of DMTB in scientific research, including the development of new fluorescent probes and the use of DMTB in the development of new diagnostic tools and therapies for diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Synthesemethoden
The synthesis of DMTB involves the reaction of 2-amino-4,5,7-trimethylbenzothiazole with propanoic acid and thionyl chloride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The resulting product is purified through column chromatography to obtain pure DMTB.
Wissenschaftliche Forschungsanwendungen
DMTB is widely used in scientific research as a fluorescent probe to monitor the activity of enzymes, proteins, and other biomolecules. It is used in a variety of biological studies, including but not limited to, the detection of reactive oxygen species, the measurement of pH, and the monitoring of mitochondrial function.
Eigenschaften
CAS-Nummer |
120164-19-4 |
|---|---|
Produktname |
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester |
Molekularformel |
C15H20N2O2S |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20N2O2S/c1-7-8(2)11(19-13(18)15(4,5)6)9(3)12-10(7)17-14(16)20-12/h1-6H3,(H2,16,17) |
InChI-Schlüssel |
JRYCEPJHJLGFHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)(C)C)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)(C)C)C |
Synonyme |
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



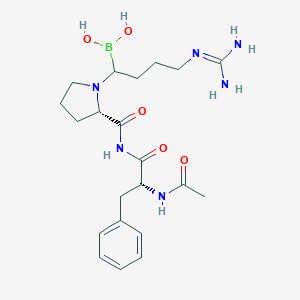
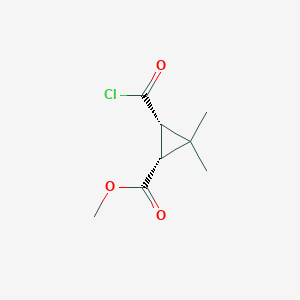
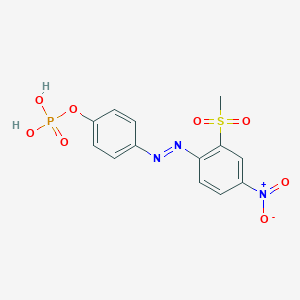

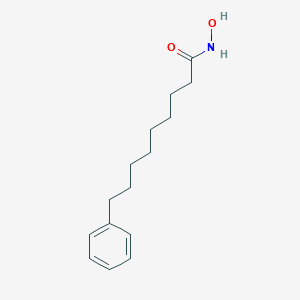
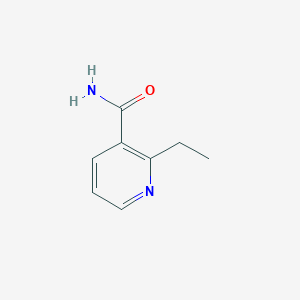
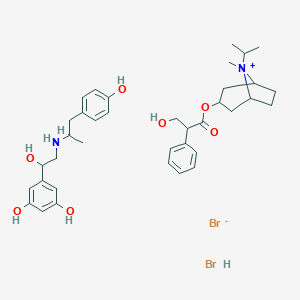
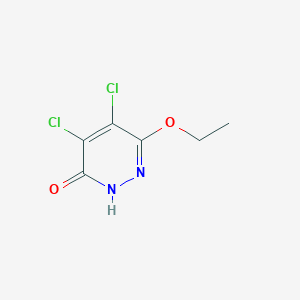




![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
